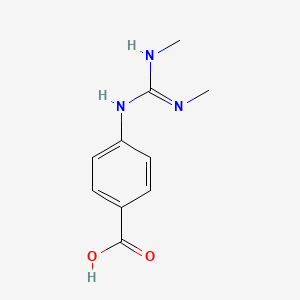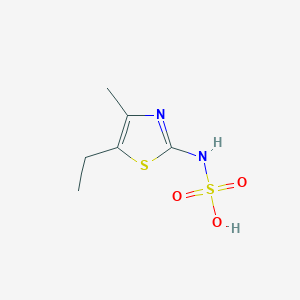
(5-Ethyl-4-methylthiazol-2-yl)sulfamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Ethyl-4-methylthiazol-2-yl)sulfamic acid is a thiazole derivative known for its diverse biological and chemical properties. Thiazole compounds are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. These compounds are widely recognized for their medicinal and industrial applications due to their unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethyl-4-methylthiazol-2-yl)sulfamic acid typically involves the reaction of 4-methylthiazole with ethyl iodide under basic conditions to introduce the ethyl group at the 5-position. The resulting intermediate is then treated with sulfamic acid to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (5-Ethyl-4-methylthiazol-2-yl)sulfamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiazole derivatives with reduced sulfur functionalities.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, where substituents can be introduced at the carbon or nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, reduced thiazole compounds, and various substituted thiazole derivatives.
Scientific Research Applications
(5-Ethyl-4-methylthiazol-2-yl)sulfamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial and fungal infections.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (5-Ethyl-4-methylthiazol-2-yl)sulfamic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial properties. Additionally, the compound’s ability to form stable complexes with metal ions enhances its catalytic activity in industrial applications.
Comparison with Similar Compounds
4-Methylthiazole: Shares the thiazole ring structure but lacks the ethyl and sulfamic acid groups.
2-Amino-4-methylthiazole: Contains an amino group at the 2-position instead of the sulfamic acid group.
5-Methylthiazole-2-sulfonic acid: Similar sulfonic acid functionality but differs in the position of the methyl group.
Uniqueness: (5-Ethyl-4-methylthiazol-2-yl)sulfamic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ethyl and sulfamic acid groups enhances its solubility and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H10N2O3S2 |
|---|---|
Molecular Weight |
222.3 g/mol |
IUPAC Name |
(5-ethyl-4-methyl-1,3-thiazol-2-yl)sulfamic acid |
InChI |
InChI=1S/C6H10N2O3S2/c1-3-5-4(2)7-6(12-5)8-13(9,10)11/h3H2,1-2H3,(H,7,8)(H,9,10,11) |
InChI Key |
VJPQAZDNVCLSST-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(S1)NS(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



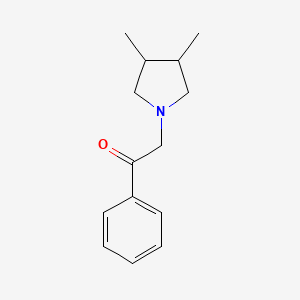
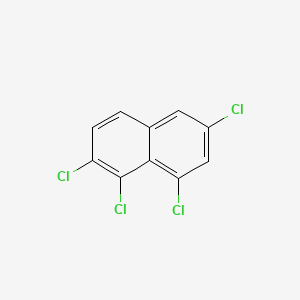
![Dodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-3-ethanol](/img/structure/B13797727.png)
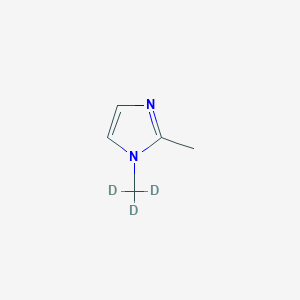
![[(1S,2R)-2-formylcyclobutyl]methyl acetate](/img/structure/B13797730.png)
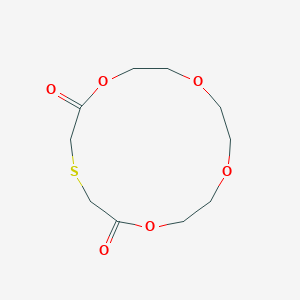
![Propylamine, 1-[(mesityloxy)methyl]-](/img/structure/B13797733.png)
![Trimethylsilyl 8-methoxy-4-[(trimethylsilyl)oxy]-2-quinolinecarboxylate](/img/structure/B13797735.png)
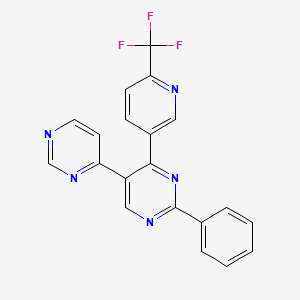
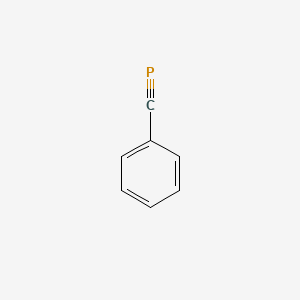
![Benzenesulfonic acid, 3,3'-[carbonylbis[imino[2-[(2-hydroxyacetyl)amino]-4,1-phenylene]azo]]bis[6-methyl-, disodium salt](/img/structure/B13797743.png)
![7-Azabicyclo[2.2.1]heptane-1-carboxylicacid,2-oxo-,methylester,(1R,4S)-(9CI)](/img/structure/B13797758.png)
